
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)sulfonylpiperazine is a sulfonamide.
Scientific Research Applications
Antibacterial and Antifungal Agents
Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin, a component of the compound , have been synthesized and tested for their potential as antibacterial and antifungal agents. These compounds have shown suitable antibacterial and antifungal potential, particularly against specific strains of bacteria and fungi, as evidenced in studies such as:
- "Synthesis of promising antibacterial and antifungal agents: 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides" (Abbasi et al., 2020).
- "Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides" (Abbasi et al., 2017).
Enzyme Inhibition for Therapeutic Applications
The synthesized compounds from 2,3-dihydro-1,4-benzodioxin have shown significant enzyme inhibitory activity, which is a crucial aspect for therapeutic applications. This includes inhibition of enzymes like α-glucosidase and acetylcholinesterase, indicating potential uses in the treatment of diseases like diabetes and Alzheimer’s. Relevant studies include:
- "Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study" (Abbasi et al., 2019).
Cytotoxicity and Anticancer Potential
Some derivatives have been studied for their cytotoxic effects and potential as anticancer agents. These studies explore the effectiveness of these compounds against various cancer cell lines, providing insights into their potential use in cancer therapy:
- "Synthesis, Bacterial biofilm inhibition and cytotoxicity of new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides" (Abbasi et al., 2020).
Other Applications
In addition to the applications mentioned above, the research indicates other potential uses, including the synthesis of compounds for diuretic and antihypertensive activities, and the investigation of novel structures for enhanced bioactivity. For example:
- "Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins" (Itazaki et al., 1988).
properties
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)sulfonylpiperazine |
|---|---|
Molecular Formula |
C18H19FN2O6S2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H19FN2O6S2/c19-14-1-3-15(4-2-14)28(22,23)20-7-9-21(10-8-20)29(24,25)16-5-6-17-18(13-16)27-12-11-26-17/h1-6,13H,7-12H2 |
InChI Key |
HBYUOPZPUFKIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



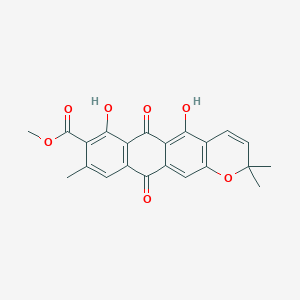
![1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263622.png)
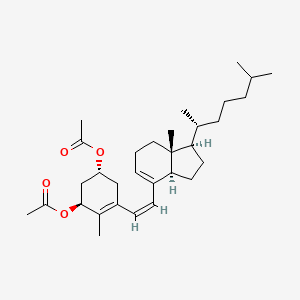
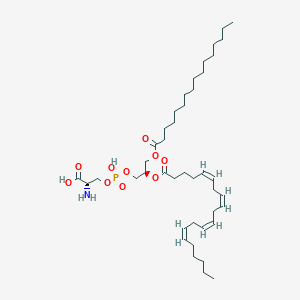
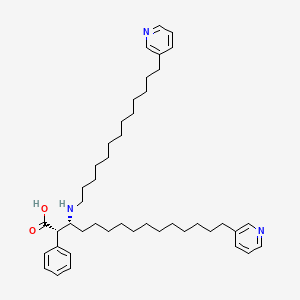
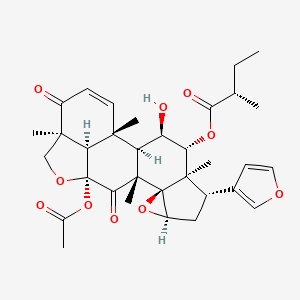
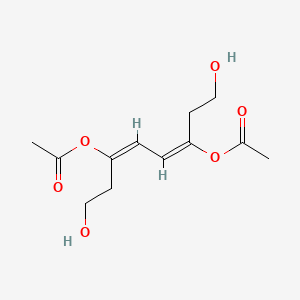
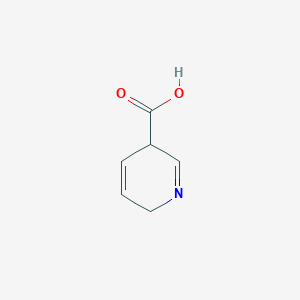
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263635.png)
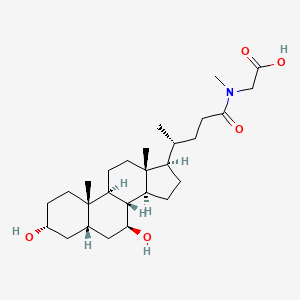

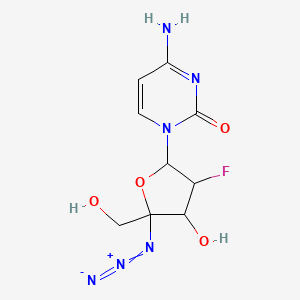
![2R-[(4R,4aR,7R,7aR,12bS,14R)-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-14-yl]pentan-2-ol](/img/structure/B1263639.png)
![3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263643.png)